molecular formula C18H22Br2Si B14223663 Bis[(4-bromophenyl)methyl](diethyl)silane CAS No. 535995-42-7

Bis[(4-bromophenyl)methyl](diethyl)silane

Cat. No.: B14223663
CAS No.: 535995-42-7
M. Wt: 426.3 g/mol
InChI Key: NASGXYKQFXGKKA-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)methylsilane is an organosilicon compound with the molecular formula C18H22Br2Si It is characterized by the presence of two bromophenyl groups attached to a silicon atom, which is also bonded to two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-bromophenyl)methylsilane typically involves the reaction of 4-bromobenzyl chloride with diethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Bis(4-bromophenyl)methylsilane may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromophenyl)methylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenylmethylsilane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylmethylsilane derivatives.

    Oxidation Reactions: Products include silanols and siloxanes.

    Reduction Reactions: Products include phenylmethylsilane derivatives with reduced bromine content.

Scientific Research Applications

Bis(4-bromophenyl)methylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(4-bromophenyl)methylsilane involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other heteroatoms, allowing for the creation of diverse molecular architectures. The bromine atoms provide reactive sites for further functionalization, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-bromophenyl)methylsilane is unique due to the presence of both bromophenyl groups and ethyl groups attached to the silicon atom. This combination provides a balance of reactivity and stability, making it a valuable compound for various synthetic applications.

Properties

CAS No.

535995-42-7

Molecular Formula

C18H22Br2Si

Molecular Weight

426.3 g/mol

IUPAC Name

bis[(4-bromophenyl)methyl]-diethylsilane

InChI

InChI=1S/C18H22Br2Si/c1-3-21(4-2,13-15-5-9-17(19)10-6-15)14-16-7-11-18(20)12-8-16/h5-12H,3-4,13-14H2,1-2H3

InChI Key

NASGXYKQFXGKKA-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br

Origin of Product

United States

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